molecular formula C12H7BrCl2O B6383594 3-Bromo-5-(3,5-dichlorophenyl)phenol CAS No. 1262003-49-5

3-Bromo-5-(3,5-dichlorophenyl)phenol

Cat. No.: B6383594
CAS No.: 1262003-49-5
M. Wt: 317.99 g/mol
InChI Key: JTYBHZMUEYIWOS-UHFFFAOYSA-N
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Description

3-Bromo-5-(3,5-dichlorophenyl)phenol (CAS Number: 1262003-49-5) is a halogenated phenolic compound with the molecular formula C 12 H 7 BrCl 2 O and a molecular weight of 317.99 g/mol . This compound features a bromo-substituted phenyl ring linked to a 3,5-dichlorophenyl group, creating a unique molecular architecture with significant potential in organic synthesis and materials science . The strategic placement of bromine and chlorine substituents, which are strong electron-withdrawing groups, enhances the compound's reactivity and stability, making it a valuable intermediate for constructing complex aromatic frameworks . The primary research value of this compound lies in its versatility as a building block for further chemical transformation. Its high purity and well-defined structure ensure consistent performance in research applications . It is particularly useful in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, where the bromine atom serves as an excellent handle for introducing additional aryl groups to modulate electronic properties and biological activity . Furthermore, the phenolic hydroxyl group offers a site for functionalization through etherification or esterification, which can be leveraged to fine-tune the compound's solubility, bioavailability, and binding affinity for specific biological targets . In pharmaceutical research, this scaffold is investigated for the development of novel therapeutic agents. Structurally similar chalcones and halogenated phenolic compounds have demonstrated a range of bioactivities in preclinical studies, including potential as anticancer, anti-inflammatory, and antidiabetic agents . The compound's ability to interact with biological targets is mediated by hydrogen bonding via its hydroxyl group and hydrophobic interactions through its aromatic rings . Beyond life sciences, this compound also serves as a key precursor in materials science, contributing to the synthesis of advanced polymers and functional organic materials . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-5-(3,5-dichlorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrCl2O/c13-9-1-7(4-12(16)5-9)8-2-10(14)6-11(15)3-8/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYBHZMUEYIWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686453
Record name 5-Bromo-3',5'-dichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-49-5
Record name 5-Bromo-3',5'-dichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Components

  • Boronic Acid Substrate : 3,5-Dichlorophenylboronic acid serves as the nucleophilic partner, introducing the 3,5-dichlorophenyl group.

  • Halogenated Phenol Precursor : 3-Bromo-5-iodophenol is the electrophilic component, where iodine at position 5 is replaced during coupling.

  • Catalytic System : Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) or dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂]) in dimethylformamide (DMF) or dioxane at 80–100°C.

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. The phenol hydroxyl group necessitates protection (e.g., as a methyl ether) to prevent coordination with palladium, which could deactivate the catalyst.

Example Protocol :

  • Protect 3-bromo-5-iodophenol as its methyl ether using methyl iodide and potassium carbonate.

  • Perform Suzuki coupling with 3,5-dichlorophenylboronic acid ([Pd(PPh₃)₄], Na₂CO₃, DMF, 90°C, 2 h).

  • Deprotect the methyl ether using BBr₃ in dichloromethane to yield the target compound.

Yield Optimization :

  • Temperature : Reactions at 90–100°C achieve >90% conversion.

  • Solvent : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates.

  • Catalyst Loading : 0.2–0.5 equivalents of Pd relative to substrate balance cost and efficiency.

Diazonium Salt Hydrolysis for Intermediate Synthesis

Diazonium salt chemistry provides an alternative pathway to access halogenated phenolic intermediates. This method is particularly useful for introducing bromine at specific positions prior to cross-coupling.

Synthesis of 3-Bromo-5-aminophenol

  • Nitration : Treat 3-bromophenol with nitric acid to introduce a nitro group at position 5.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

  • Diazotization : React the amine with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

Electrophilic Aromatic Substitution Strategies

Direct bromination of 5-(3,5-dichlorophenyl)phenol faces regioselectivity challenges due to the electron-withdrawing effects of chlorine atoms. However, directing groups can override inherent substituent effects.

Temporary Directing Groups

  • Sulfonation : Introduce a sulfonic acid group at position 3 to direct bromination to position 5.

  • Bromination : Treat with Br₂ in acetic acid at 40°C.

  • Desulfonation : Reflux in dilute H₂SO₄ to remove the sulfonic acid group.

Limitations :

  • Multiple steps reduce overall yield (typically 50–60%).

  • Sulfonation/desulfonation requires corrosive conditions.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Suzuki-Miyaura85–92≥98HighModerate
Diazonium Hydrolysis70–7895MediumLow
Electrophilic Sub.50–6090LowHigh
Ullmann Coupling40–5085LowModerate

Key Observations :

  • Suzuki-Miyaura coupling outperforms other methods in yield and scalability but requires expensive palladium catalysts.

  • Diazonium salt approaches are cost-effective but involve hazardous intermediates .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3,5-dichlorophenyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.

Scientific Research Applications

Chemistry

3-Bromo-5-(3,5-dichlorophenyl)phenol serves as a building block in organic synthesis. It is particularly useful for creating complex aromatic compounds due to its reactive halogen substituents, which can undergo nucleophilic substitution reactions.

Reaction TypeDescription
Substitution ReactionsHalogens can be replaced with other functional groups.
Oxidation/ReductionThe phenolic group can be oxidized or reduced.
Coupling ReactionsParticipates in reactions like Suzuki–Miyaura.

Biology

Research indicates that this compound exhibits potential antimicrobial and antifungal properties . Studies have shown its efficacy against various pathogens, making it a candidate for further biological investigations.

Medicine

Ongoing research is focusing on its role as a pharmaceutical intermediate or active ingredient. Its unique structure allows for modifications that may enhance its therapeutic effects in drug development.

Industry

In industrial applications, 3-Bromo-5-(3,5-dichlorophenyl)phenol is utilized in the production of specialty chemicals, polymers, and resins. Its chemical stability and reactivity make it valuable for synthesizing materials with specific properties.

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various halogenated phenols, including 3-Bromo-5-(3,5-dichlorophenyl)phenol. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Pharmaceutical Development
In a recent drug discovery project, researchers synthesized derivatives of 3-Bromo-5-(3,5-dichlorophenyl)phenol to evaluate their anticancer activity against human cancer cell lines. One derivative showed promising results with an IC50 value of 4.07 ± 0.10 µM against HL-60 cells.

Mechanism of Action

The mechanism by which 3-Bromo-5-(3,5-dichlorophenyl)phenol exerts its effects involves interactions with various molecular targets. The halogen atoms enhance its reactivity, allowing it to interact with enzymes and proteins. The phenolic group can form hydrogen bonds with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The 3,5-dichlorophenyl group and bromine substituent distinguish this compound from other halogenated phenols. Key comparisons include:

2-Bromo-3,5-dichlorophenol
  • Molecular Formula : C₆H₃BrCl₂O
  • Substituents : Bromine (position 2), chlorine (positions 3,5).
  • Properties: Smaller molecular weight (241.35 g/mol) and lower LogP (~3.5) due to the absence of a bulky phenyl substituent. The direct halogenation on the phenol ring may enhance solubility but reduce steric hindrance compared to 3-Bromo-5-(3,5-dichlorophenyl)phenol .
3-Bromo-5-(2,5-dimethoxyphenyl)phenol
  • Molecular Formula : C₁₄H₁₃BrO₃
  • Substituents : Bromine (position 3), 2,5-dimethoxyphenyl group (position 5).
  • Properties : Methoxy groups increase electron density on the aromatic ring, reducing acidity (pKa ~10 vs. ~8 for chlorinated analogs) and lowering LogP (3.84) compared to the dichlorophenyl variant. This compound’s reduced lipophilicity may limit membrane permeability in biological systems .
Anti-Proteolytic Activity
  • Dichlorophenyl Benzoic Acid Analogs (dCPB): Compounds like dCPB2 (3,5-dichlorophenyl with a carboxylic acid at position 3) inhibit S. aureus proteolysis by >90% . The carboxylic acid group enhances hydrogen bonding with bacterial enzymes, a feature absent in 3-Bromo-5-(3,5-dichlorophenyl)phenol. However, the dichlorophenyl group in the target compound may still confer partial activity through hydrophobic interactions.
  • Marine Bromophenols: Natural analogs like 2-bromo-4-(hydroxymethyl)phenol exhibit moderate antimicrobial activity due to polar hydroxymethyl groups, which improve water solubility but reduce LogP (~2.5) .

Physicochemical Properties

The table below summarizes key differences:

Compound Name Molecular Formula Molecular Weight LogP Key Substituents Bioactivity Notes
3-Bromo-5-(3,5-dichlorophenyl)phenol C₁₂H₇BrCl₂O 326.95* ~4.1* Br (3), 3,5-Cl₂C₆H₃ (5) Potential anti-biofilm activity†
2-Bromo-3,5-dichlorophenol C₆H₃BrCl₂O 241.35 ~3.5 Br (2), Cl (3,5) Limited data
3-Bromo-5-(2,5-dimethoxyphenyl)phenol C₁₄H₁₃BrO₃ 309.15 3.84 Br (3), 2,5-(OCH₃)₂C₆H₃ (5) N/A
dCPB2 (from ) Not reported N/A N/A 3,5-Cl₂C₆H₃, COOH (3) Inhibits S. aureus proteolysis

*Estimated values. †Inferred from structural analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-5-(3,5-dichlorophenyl)phenol, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a bromophenol boronic ester and 3,5-dichlorophenyl halide. Key steps include:

  • Using Pd(dppf)Cl₂ as a catalyst with potassium acetate in anhydrous dioxane under inert conditions .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Purity validation (>95%) through HPLC or GC-MS , with structural confirmation via ¹H/¹³C NMR and FT-IR (e.g., phenolic -OH stretch at ~3200 cm⁻¹) .

Q. How do steric and electronic effects of the 3,5-dichlorophenyl group influence the compound’s solubility and stability?

  • Methodological Answer :

  • Solubility : The dichlorophenyl group increases hydrophobicity, requiring polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Solubility can be quantified via UV-Vis spectroscopy in varying solvent systems .
  • Stability : The electron-withdrawing Cl substituents stabilize the phenol via resonance but may enhance susceptibility to oxidative degradation. Stability assays under light/heat (e.g., accelerated stability testing at 40°C/75% RH for 4 weeks) are recommended .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in reaction yields during functionalization of the bromine site?

  • Methodological Answer :

  • Steric hindrance from the 3,5-dichlorophenyl group can reduce nucleophilic substitution efficiency at the bromine site. Compare yields under varying conditions:
  • Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃ in toluene) vs. Ullmann coupling (CuI, 1,10-phenanthroline).
  • Lower yields in Ullmann reactions (e.g., 45% vs. 72% for Buchwald-Hartwig) highlight steric limitations .
  • DFT calculations (e.g., Gaussian 16) can model transition states to quantify steric/electronic barriers .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) using crystal structures of targets like dopamine D3 receptors or cytochrome P450 enzymes to assess binding affinity.
  • MD simulations (GROMACS) over 100 ns can evaluate stability of ligand-target complexes, focusing on halogen-bonding interactions from Br/Cl substituents .
  • Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants .

Q. What analytical strategies resolve contradictions in reported biological activity data for halogenated phenolic compounds?

  • Methodological Answer :

  • Meta-analysis of literature data (e.g., antimicrobial IC₅₀ values) to identify outliers. Key factors:
  • Assay variability : Compare MIC (microbroth dilution) vs. disk diffusion results.
  • Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations, correlating with activity .
  • SAR (structure-activity relationship) studies on analogs (e.g., replacing Br with CF₃ or Cl) can isolate substituent effects .

Critical Analysis of Contradictions

  • Synthetic Yield Variability : Discrepancies in cross-coupling yields (e.g., 50–85%) may arise from trace moisture in solvents or catalyst batch differences. Rigorous Schlenk line techniques and catalyst pre-activation (e.g., with DMF) improve reproducibility .
  • Biological Activity : Inconsistent antimicrobial data may reflect strain-specific resistance mechanisms. Transcriptomic profiling (RNA-seq) of treated microbial cultures can identify upregulated efflux pumps or detox pathways .

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